Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate
Description
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate (CAS: 518053-19-5) is a benzofuran-based small molecule with the molecular formula C₁₈H₁₉NO₅S₂ and a molecular weight of 393.47 g/mol . Its structure features a benzofuran core substituted at position 2 with a propyl group and at position 5 with a thiophene-2-sulfonamido moiety. The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties. This compound is primarily utilized in research and development, particularly in medicinal chemistry for probing enzyme inhibition or receptor binding due to its sulfonamide functionality .
Properties
IUPAC Name |
ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-6-15-17(18(20)23-4-2)13-11-12(8-9-14(13)24-15)19-26(21,22)16-7-5-10-25-16/h5,7-11,19H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTIOOEFITMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Arylhydroxylamines with Ketones
The benzofuran scaffold is commonly synthesized via acid-catalyzed cyclization of arylhydroxylamines with ketones. As demonstrated in EP2388256A1, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran was prepared by reacting 1-(4-hydroxyphenyl)-1,3-heptandione with O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C. For the target compound, this method can be adapted by substituting heptandione with a propyl-substituted diketone precursor. Key parameters include:
Table 1: Cyclization Conditions for Benzofuran Formation
Introduction of the Sulfonamido Group
Nitration and Subsequent Reduction
Position-selective nitration at C5 of the benzofuran core is critical. In WO2003106462A1, nitro groups were introduced using mixed acid systems (HNO₃/H₂SO₄). For the target molecule:
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The amine intermediate reacts with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:
Table 2: Sulfonylation Optimization
Esterification at C3
Carboxylic Acid to Ethyl Ester Conversion
The C3 carboxyl group is esterified using ethanol under acidic conditions:
Propyl Side Chain Installation
Alkylation at C2
A propyl group is introduced via Friedel-Crafts alkylation:
Table 3: Alkylation Efficiency
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Cyclize propyl-substituted diketone with arylhydroxylamine to form 2-propylbenzofuran-3-carboxylic acid.
-
Nitrate at C5, reduce to amine, and sulfonylate with thiophene-2-sulfonyl chloride.
Critical Challenges :
-
Nitration Selectivity : Competing nitration at C4/C6 requires careful control of reaction time and temperature.
-
Sulfonamide Stability : The thiophene sulfonamide group is sensitive to strong acids, necessitating mild workup conditions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.72–1.85 (m, 2H, CH₂CH₂CH₃), 2.98 (t, J=7.5 Hz, 2H, Ar-CH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.12–7.86 (m, 6H, Ar-H).
-
HRMS : Calculated for C₁₉H₁₉NO₅S₂ [M+H]⁺: 430.0821; Found: 430.0818.
Yield Optimization Strategies
Solvent Effects on Cyclization
Polar aprotic solvents (DMF) improve cyclization yields compared to non-polar solvents (THF) due to enhanced intermediate stabilization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate has a complex molecular structure characterized by multiple functional groups, including a benzofuran core, a thiophene ring, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 370.45 g/mol. The intricate structure contributes to its diverse biological and chemical properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- A specific case study demonstrated that a related sulfonamide compound effectively inhibited the growth of breast cancer cells in vitro, showcasing the potential of this class of compounds in cancer therapeutics .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity due to the presence of the thiophene and sulfonamide groups. Research has shown that similar compounds can inhibit bacterial growth by disrupting essential cellular processes .
- In one documented case, a derivative exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
-
Neuroprotective Effects :
- Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that compounds with similar structures can modulate neuroinflammatory pathways, offering protective effects against neurodegenerative diseases .
- A notable study found that a related compound reduced neuronal cell death in models of oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease.
Material Science Applications
-
Organic Electronics :
- The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .
- Research has shown that incorporating such compounds into device architectures can enhance charge transport and improve overall device efficiency.
-
Polymer Chemistry :
- This compound can serve as a functional monomer in polymer synthesis. Its sulfonamide group allows for further chemical modifications, enabling the development of novel polymeric materials with tailored properties .
- Case studies demonstrate its application in creating polymers with enhanced thermal stability and mechanical strength, suitable for various industrial applications.
Table 1: Summary of Biological Activities
Table 2: Material Science Applications
Mechanism of Action
The mechanism of action of ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The benzofuran and thiophene rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Benzofuran carboxylates exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Sulfonamide-containing derivatives (e.g., the target compound) are often explored for targeting enzymes like polyketide synthase (PKS) or carbonic anhydrases due to their ability to mimic carboxylate or phosphate groups . In contrast, brominated analogs (e.g., 315237-33-3) may act as alkylating agents or intermediates in drug discovery .
- Metabolic Stability : Methoxy or cyclopropyl substituents (e.g., 8’b and WO2013028371 derivatives) improve resistance to oxidative metabolism compared to hydroxylated analogs like 12a .
Biological Activity
Chemical Structure and Properties
The chemical formula of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate suggests a rich chemistry that may confer various biological activities. The presence of the benzofuran core is associated with several pharmacological properties, while the thiophene sulfonamide moiety may enhance electronic and steric properties, affecting its reactivity and interactions within biological systems.
Structural Features
- Benzofuran Core : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Thiophene Sulfonamide Group : Often linked to antimicrobial and antiviral activities.
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit a range of antimicrobial activities. While direct studies on this compound are scarce, similar compounds have shown promising results against various pathogens.
Anticancer Potential
Compounds with benzofuran structures are frequently investigated for their anticancer properties. For instance, compounds resembling the structure of this compound have demonstrated significant cytotoxicity against cancer cell lines.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-benzothiazole-4-carboxylate | Benzothiazole ring | Antimicrobial |
| Ethyl 4-thiazolecarboxylate | Thiazole ring | Anticancer |
| Ethyl 3-benzothiophene-2-carboxylic acid | Similar core structure | Antioxidant effects |
| This compound | Benzofuran + Thiophene sulfonamide | Potentially diverse activities |
The mechanisms underlying the biological activity of benzofuran derivatives may involve:
- Inhibition of Enzymatic Pathways : Many compounds target specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells.
- Antioxidant Activity : Some compounds display the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Study on Benzofuran Derivatives
A study focused on various benzofuran derivatives highlighted their potential as anticancer agents. The research indicated that modifications in the benzofuran core could significantly alter the compound's efficacy against different cancer cell lines, suggesting that this compound might also exhibit similar variability in activity depending on its structural features.
Synthesis and Evaluation
The synthesis of this compound can be approached through various organic reactions typical for benzofuran and thiophene derivatives. Evaluating its biological activity through standard assays such as MTT or apoptosis assays would provide essential data for understanding its potential applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the benzofuran core via cyclization of substituted phenolic precursors, as described for analogous benzofuran carboxylates .
- Step 2: Introduction of the thiophene-2-sulfonamido group via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine in DMF) .
- Step 3: Esterification or functional group protection using ethyl chloroformate .
Key Considerations: Monitor reaction progress using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography (silica gel, 60–120 mesh) .
Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structural refinement?
- Anisotropic Refinement: Use SHELXL (via WinGX interface) to apply constraints for atoms with high displacement parameters, leveraging the Hirshfeld rigid-bond test to validate thermal motion consistency .
- Twinning: For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin fractions and HKLF5 data . Validate with R-factor convergence (<5% difference between R1 and wR2) .
- Validation Tools: Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy: Analyze - and -NMR for diagnostic signals: benzofuran C=O (~165–170 ppm), thiophene-SO2 (~125–130 ppm), and ethyl ester protons (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet) .
- Mass Spectrometry: Confirm molecular ion peaks via HRMS-ESI (expected [M+H]+ ~450–460 m/z) and fragmentation patterns consistent with sulfonamide cleavage .
Advanced: How to design molecular docking studies to evaluate target interactions (e.g., COX-2, kinases)?
- Target Selection: Prioritize enzymes with known sulfonamide-binding pockets (e.g., cyclooxygenase-2, carbonic anhydrase IX) based on structural homology .
- Docking Workflow:
- Prepare the ligand (AMBER force field) and receptor (PDB ID: 5KIR for COX-2) using AutoDockTools.
- Run simulations with Lamarckian GA (25 runs, 2.5 Å grid spacing). Validate using RMSD clustering (<2.0 Å threshold) .
- Cross-validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
Basic: Which functional groups in the compound are pharmacologically significant?
- Thiophene-2-sulfonamido: Implicated in enzyme inhibition via hydrogen bonding to catalytic residues (e.g., COX-2 His90) .
- Benzofuran Core: Enhances π-π stacking with hydrophobic enzyme pockets .
- Ethyl Ester: Modulates lipophilicity (clogP ~3.5), influencing membrane permeability .
Advanced: How to address low aqueous solubility in in vitro bioassays?
- Co-solvent Systems: Use DMSO stocks (≤0.1% final concentration) with PBS (pH 7.4) or cell culture media containing cyclodextrins (e.g., HP-β-CD) .
- Surfactant Additives: Incorporate 0.01% Tween-80 to prevent aggregation in cytotoxicity assays (e.g., MTT on HeLa cells) .
- Validation: Confirm solubility via dynamic light scattering (DLS) and monitor cytotoxicity of excipients .
Basic: What purification strategies are effective for isolating the final compound?
- Chromatography: Use flash chromatography (hexane:ethyl acetate 3:1 → 1:1 gradient) with UV detection at 254 nm .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (mp ~150–155°C) .
Advanced: How to resolve conflicting bioactivity data across cell lines?
- Dose-Response Analysis: Perform IC50 determinations (72-h exposure) across ≥3 cell lines (e.g., MCF-7, A549, HEK293) to assess selectivity .
- Mechanistic Profiling: Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) pathways via flow cytometry .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended targets .
Basic: What analytical methods validate synthetic intermediates?
- FT-IR: Confirm sulfonamide N-H stretch (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .
Advanced: How to optimize reaction yields in microwave-assisted synthesis?
- Parameter Tuning: Set microwave power (150–200 W), temperature (80–100°C), and reaction time (10–20 min) to maximize efficiency .
- Catalyst Screening: Test Pd(OAc)2 or Cu(OTf)2 for coupling steps, optimizing mol% (5–10%) .
- Scale-Up: Use parallel reactors (e.g., Biotage Initiator+) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
